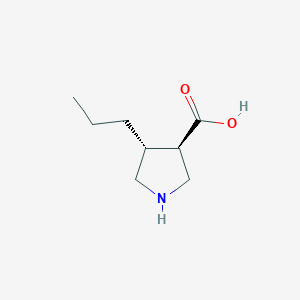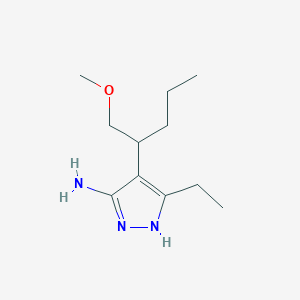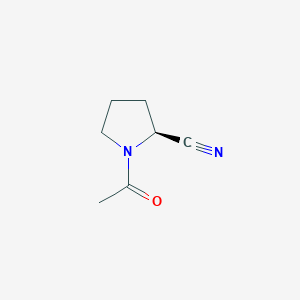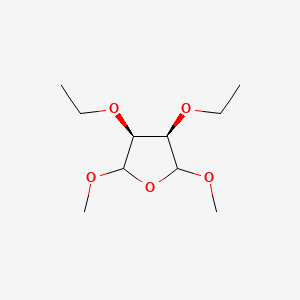
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile is an organic compound that features a pyrrolidine ring attached to a thioxopropanenitrile moiety
準備方法
The synthesis of 3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile typically involves the reaction of pyrrolidine with a suitable thioxopropanenitrile precursor. One common method involves the nucleophilic substitution reaction where pyrrolidine reacts with a halogenated thioxopropanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography.
化学反応の分析
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
科学的研究の応用
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its target, while the thioxopropanenitrile moiety can participate in various chemical interactions.
類似化合物との比較
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile can be compared with other similar compounds, such as:
Pyrrolidin-2-one: This compound also contains a pyrrolidine ring but differs in its functional groups, leading to different chemical properties and applications.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with distinct biological activities and synthetic applications.
Pyrrolidin-1-yl)benzonitrile: This compound features a pyrrolidine ring attached to a benzonitrile moiety, used in different medicinal chemistry applications.
Each of these compounds has unique properties and applications, highlighting the versatility of the pyrrolidine scaffold in chemical research.
特性
分子式 |
C7H10N2S |
|---|---|
分子量 |
154.24 g/mol |
IUPAC名 |
3-pyrrolidin-1-yl-3-sulfanylidenepropanenitrile |
InChI |
InChI=1S/C7H10N2S/c8-4-3-7(10)9-5-1-2-6-9/h1-3,5-6H2 |
InChIキー |
IAHZKTFJVMERAJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=S)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione](/img/structure/B12874147.png)


![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)




![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)


![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
